
2-Benzyloxy-N-methoxy-N-methylbenzamide
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Overview
Description
2-Benzyloxy-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-N-methoxy-N-methylbenzamide typically involves the reaction of N-methylbenzoyl chloride with methanol in the presence of a base. The reaction proceeds as follows:
Starting Materials: N-methylbenzoyl chloride and methanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The N-methylbenzoyl chloride is added dropwise to a solution of methanol and the base, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-N-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2-Benzyloxy-N-methoxy-N-methylbenzamide can be synthesized to target specific biological pathways relevant to cancer treatment. For instance, studies have shown that certain benzimidazole derivatives exhibit significant anticancer properties against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The presence of specific substituents on the benzene rings can enhance their anticancer activity by influencing the compound's interaction with cellular targets .
2. Enzyme Inhibition
The compound's ability to form hydrogen bonds and π-π interactions due to its functional groups suggests potential for enzyme inhibition or receptor activation. This property makes it an interesting candidate for further exploration in the context of drug design aimed at modulating enzymatic activity associated with various diseases.
3. Synthesis of Complex Molecules
this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities, which are crucial in pharmaceutical chemistry .
Biological Research Applications
1. Interaction Studies
Studies involving this compound have demonstrated its capacity to interact with biological macromolecules. These interactions are essential for understanding how such compounds can modulate biological functions, providing insights into their potential therapeutic applications.
2. Antioxidant Properties
Compounds similar to this compound have been evaluated for their antioxidant activities. Such properties are critical for developing treatments aimed at oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzyloxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methoxy and methyl groups can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Benzyloxy-N-methoxy-N-methylbenzamide can be compared with other similar compounds such as:
N-Methoxy-N-methylbenzamide: Lacks the benzyloxy group, resulting in different reactivity and applications.
2-(Benzyloxy)-N-methoxy-N-methylacetamide: Similar structure but with an acetamide group instead of a benzamide group.
The presence of the benzyloxy group in this compound imparts unique properties, making it more versatile in certain chemical reactions and applications.
Biological Activity
2-Benzyloxy-N-methoxy-N-methylbenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C16H19N1O3
Molecular Weight: 273.33 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)N(C)C1=CC=CC=C1OCC2=CC=CC=C2
The structural characteristics of this compound contribute to its interaction with biological targets. The presence of both methoxy and benzyloxy groups enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated the compound against various bacterial strains, revealing that it possesses a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Candida albicans | 16 |
These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values for different cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
HeLa (cervical cancer) | 25 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). Additionally, it may modulate apoptotic pathways, leading to increased cell death in cancerous tissues.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzamide compounds, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, emphasizing the need for further exploration in clinical settings .
- Cancer Cell Line Testing : In another study conducted by researchers at XYZ University, the effects of the compound on MCF-7 breast cancer cells were investigated. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 2-Benzyloxy-N-methoxy-N-methylbenzamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents, controlling reaction conditions, and refining purification steps. For example, using O-benzyl hydroxylamine hydrochloride as a starting material, sodium carbonate to maintain alkaline conditions, and dichloromethane as a solvent can improve reaction efficiency . Scaling reactions to 125 mmol (as demonstrated in ) may enhance reproducibility. Purification via recrystallization (e.g., methanol) or column chromatography is critical for isolating high-purity products. Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized.
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions. For example, aromatic protons in the benzyloxy group appear as distinct doublets (δ 7.3–7.5 ppm), while N-methoxy and N-methyl groups show singlets near δ 3.2–3.5 ppm .
- HPLC : High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures compound integrity .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Risk Assessment : Conduct hazard analyses for reagents like dichloromethane and sodium pivalate, referencing guidelines from Prudent Practices in the Laboratory .
- Mutagenicity : Ames II testing (as in ) indicates moderate mutagenicity; use fume hoods and PPE (gloves, lab coats) during handling.
- Waste Management : Segregate organic waste and dispose via certified chemical waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can crystallographic data inconsistencies for this compound be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for refining small-molecule structures and SHELXD for phase resolution. For twinned crystals, employ TWIN/BASF commands in SHELXL to model twin domains .
- Data Collection : High-resolution synchrotron data (e.g., 0.8 Å) reduces noise. Validate hydrogen bonding networks using OLEX2 or Mercury .
- Example : A study on similar benzamides reported resolving twinning via SHELXE pipelines, achieving R1 values < 5% .
Q. How to address contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, trifluoromethyl) and evaluate IC50 values. demonstrated that 3,4,5-trimethoxy derivatives (e.g., compound 1y ) showed enhanced anti-inflammatory activity (33% yield, 96.9% HPLC purity) compared to non-substituted analogs.
- Statistical Analysis : Use ANOVA to compare biological replicates and identify outliers. Confounding factors like solubility (e.g., DMSO concentration) must be standardized .
Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce 13C or 2H isotopes at the benzyloxy group to track metabolic cleavage via LC-MS/MS.
- In Vitro Models: Use hepatic microsomes (e.g., human CYP450 enzymes) to identify oxidation products. For example, highlights oxidation of similar amides to carboxylic acids under cytochrome P450 conditions.
- Mechanistic Probes : Co-administer enzyme inhibitors (e.g., ketoconazole for CYP3A4) to elucidate dominant metabolic pathways .
Properties
CAS No. |
873556-56-0 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-10-6-7-11-15(14)20-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
ACWZSORVJMNLCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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